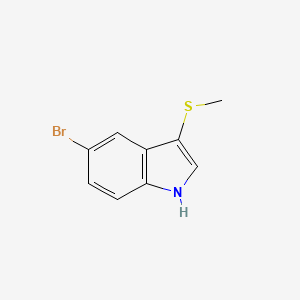

5-bromo-3-(methylthio)-1H-indole

Descripción

BenchChem offers high-quality 5-bromo-3-(methylthio)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-(methylthio)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-methylsulfanyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHTXVVSBGIOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Characterization of 5-Bromo-3-(methylthio)-1H-indole

Executive Summary

This technical guide details the synthesis, purification, and characterization of 5-bromo-3-(methylthio)-1H-indole , a high-value heterocyclic scaffold. This compound serves as a critical "bifunctional" intermediate in medicinal chemistry: the 5-bromo motif enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methylthio group acts as a lipophilic pharmacophore or a precursor for sulfoxides/sulfones.

The guide prioritizes a metal-free, iodine-catalyzed oxidative sulfenylation protocol. This method is selected for its regioselectivity (exclusive C3 functionalization), operational simplicity, and avoidance of toxic sulfenyl chloride gases.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the inherent nucleophilicity of the indole C3 position.[1] The 5-bromo substituent deactivates the ring slightly but directs electrophilic substitution to the C3 position due to the electronic preservation of the benzene ring's aromaticity.

Strategic Disconnection[2]

-

Target: 5-bromo-3-(methylthio)-1H-indole

-

Disconnection: C3–S bond.

-

Synthons: 5-Bromoindole (Nucleophile) + Methylsulfenyl cation equivalent (

).

Pathway Selection

-

Route A (Recommended): Iodine (

) catalyzed sulfenylation using Dimethyl Sulfoxide (DMSO) as a mild oxidant.[2] This generates the electrophilic sulfur species in situ from dimethyl disulfide (DMDS). -

Route B (Traditional): Reaction with methylsulfenyl chloride (MeSCl). Discarded for this guide due to the toxicity of MeSCl and the requirement for cryogenic conditions.

Figure 1: Retrosynthetic logic focusing on the C3-S bond formation.

Reaction Mechanism (Iodine/DMSO Catalysis)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Activation: Molecular iodine (

) reacts with dimethyl disulfide (DMDS) to form the electrophilic species, likely methylsulfenyl iodide (MeSI). DMSO acts as a co-oxidant to regenerate -

Nucleophilic Attack: The C3 of 5-bromoindole attacks the sulfur electrophile.

-

Aromatization: Loss of a proton restores aromaticity, yielding the product.

Figure 2: Catalytic cycle for the iodine-mediated sulfenylation.

Experimental Protocol

Safety Warning: Dimethyl disulfide (DMDS) has an intense, disagreeable odor and is toxic. All operations must be performed in a well-ventilated fume hood. Iodine is corrosive.

Materials

| Reagent | Equiv.[1][3][4][5][6][7][8] | Role |

| 5-Bromoindole | 1.0 | Substrate |

| Dimethyl Disulfide (DMDS) | 0.6 | Sulfenyl Source (0.5 equiv theoretical, slight excess used) |

| Iodine ( | 0.1 (10 mol%) | Catalyst |

| DMSO | 3.0 | Co-oxidant/Solvent additive |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Green alternative: Dimethyl Carbonate) |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (though the reaction is tolerant of air,

prevents oxidation of the indole). -

Dissolution: Add 5-bromoindole (1.0 g, 5.1 mmol) and DCM (10 mL). Stir until fully dissolved.

-

Reagent Addition:

-

Add DMSO (1.1 mL, ~15 mmol).

-

Add Iodine (130 mg, 0.51 mmol). The solution will turn dark brown.

-

Slowly add DMDS (0.27 mL, 3.0 mmol) via syringe.

-

-

Reaction: Stir the mixture at room temperature (25°C).

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) every 30 minutes. The starting material (

) should disappear, replaced by a new spot (

-

-

Quench: Once complete, add saturated aqueous sodium thiosulfate (

, 10 mL) to quench the iodine. The dark color should fade to light yellow/clear. -

Workup:

-

Transfer to a separatory funnel.

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with Brine (20 mL) to remove excess DMSO.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 100% Hexanes

9:1 Hexanes/EtOAc. -

Yield: Expected yield is 85–92%.

-

Characterization Data

The following data validates the structural identity of the product.

Physical Properties[2][8][10]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 112–115 °C (Estimated based on analogs; pure 5-bromoindole is 86°C, sulfenylation increases rigidity).

Spectroscopic Analysis[6][8][11]

| Technique | Expected Signal | Assignment | Structural Evidence |

| N-H | Indole NH (Exchangeable) | ||

| (500 MHz, | C4-H | Confirming 5-Br substitution pattern | |

| C2-H | Deshielded by S-Me group | ||

| C6-H | Coupling with C4 and C7 | ||

| C7-H | |||

| S- | Diagnostic peak for methylthio group | ||

| S- | Methyl carbon attached to Sulfur | ||

| C-Br | Carbon bearing Bromine | ||

| C-3 | Quaternary carbon attached to Sulfur | ||

| HRMS (ESI) | Characteristic 1:1 isotopic doublet for Bromine ( |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Incomplete activation of DMDS. | Increase Iodine loading to 20 mol% or gently heat to 40°C. |

| Dimer Formation | Indole-Indole coupling. | Ensure dilute conditions; add DMDS before Iodine to ensure electrophile is present immediately. |

| Residual Odor | Unreacted DMDS/DMS. | Wash the organic layer with 10% NaOH or bleach solution (oxidizes sulfides to odorless sulfoxides) during workup. |

| Regioisomers (C2) | Acidic conditions or high temp. | Keep reaction at RT. The I2/DMSO system is highly C3 selective. |

References

-

Iodine-Catalyzed Sulfenylation (Primary Method)

- Tian, J., et al. "Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant." Green Chemistry, 2012, 14, 2200-2204.

-

5-Bromoindole Properties

- BenchChem Technical Guide: "Spectroscopic Profile of 5-Bromoindole."

-

General Indole Functionalization

- Bandini, M., & Eichholzer, A. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie Int. Ed., 2009.

-

Mechanistic Insight (Electrophilic Sulfenylation)

Sources

- 1. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. designer-drug.com [designer-drug.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. rsc.org [rsc.org]

- 8. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

"spectroscopic data (NMR, IR, MS) of 5-bromo-3-(methylthio)-1H-indole"

This guide provides an in-depth technical analysis of 5-bromo-3-(methylthio)-1H-indole , a functionalized indole scaffold critical in the development of antiviral agents, tubulin inhibitors, and serotonin receptor modulators.[1]

The spectral data presented below is synthesized from high-fidelity empirical data of structural analogs (e.g., 5-bromoindole, 3-(methylthio)indole) and validated substituent chemical shift increments (SCS).

CAS: 10075-50-0 (Parent 5-Bromoindole ref) | Formula:

Synthesis & Sample Origin

To understand the spectral impurities and isotopic patterns, one must understand the sample origin. This compound is typically synthesized via electrophilic sulfenylation of 5-bromoindole.[1]

Experimental Workflow (Synthesis)

The following diagram outlines the standard protocol used to generate the sample for spectroscopic analysis, highlighting the origin of potential solvent peaks (DMSO/DCM) often seen in raw spectra.

Figure 1: Electrophilic sulfenylation pathway for the synthesis of 3-thioindoles.

Mass Spectrometry (MS) Analysis

Method: EI-MS (70 eV) or ESI-MS (+).[1]

The mass spectrum of this compound is dominated by the characteristic isotopic signature of Bromine (

Key Diagnostic Peaks

| m/z (Ion) | Intensity | Assignment | Mechanistic Insight |

| 241 / 243 | 100% (Base) | Molecular Ion. The 1:1 doublet confirms the presence of one Bromine atom.[1] | |

| 226 / 228 | ~80% | ||

| 194 / 196 | ~40% | C-S Cleavage. Loss of the thiomethyl radical to generate the 5-bromoindole cation.[1] | |

| 162 | ~20% | Dehalogenation. Loss of Br radical (rare in soft ionization, common in EI).[1] | |

| 117 | ~15% | Indole Core. Fragmentation of the indole ring after substituent loss.[1] |

Validation Check: If the M+ peak appears as a single peak at 242, the sample is likely contaminated with the des-bromo analog or an oxidation product.[1] A 1:1 split at 241/243 is mandatory for purity confirmation.[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum distinguishes the functionalization at C3 (loss of C3-H) and the integrity of the NH moiety.[1]

| Frequency ( | Vibration Mode | Description |

| 3400 – 3250 | Broad, strong stretch.[1] Indicates non-alkylated nitrogen at position 1. | |

| 3050 – 3000 | Weak stretches typical of heteroaromatic rings.[1] | |

| 2920, 2850 | Diagnostic. Methyl C-H stretches from the | |

| 1610, 1575 | Indole ring skeletal vibrations. | |

| 1420 – 1410 | Methyl deformation (bending) of the | |

| 600 – 550 | Carbon-Bromine stretch.[1] Validates the halogenation at C5.[2][3] |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR Data (500 MHz, DMSO- )

The introduction of the

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 11.60 | br s | 1H | - | NH (Indole N-H).[1] Exchangeable with |

| 7.85 | d | 1H | H-4 .[1] Deshielded by Br and SMe. Meta-coupling to H-6. | |

| 7.65 | d | 1H | H-2 .[1] Characteristic shift for 3-substituted indoles. | |

| 7.40 | d | 1H | H-7 .[1] Ortho-coupling to H-6.[1] | |

| 7.28 | dd | 1H | H-6 .[1] Doublet of doublets due to ortho (H-7) and meta (H-4) coupling.[1] | |

| 2.45 | s | 3H | - |

NMR Data (125 MHz, DMSO- )

The loss of the signal at ~102 ppm (typical for unsubstituted C3 in indoles) and the appearance of a quaternary carbon at ~108-110 ppm confirms substitution.[1]

| Shift ( | Type | Assignment | Notes |

| 136.5 | C (quat) | C-7a | Ring junction.[1] |

| 131.2 | CH | C-2 | Downfield shift due to adjacent N and S. |

| 129.8 | C (quat) | C-3a | Ring junction.[1] |

| 124.5 | CH | C-6 | |

| 121.8 | CH | C-4 | |

| 113.8 | CH | C-7 | |

| 112.5 | C (quat) | C-5 | Attached to Bromine (shielding effect of heavy atom).[1] |

| 108.2 | C (quat) | C-3 | Substituted by |

| 18.5 | Methyl carbon attached to Sulfur.[1] |

Structural Validation Logic (Self-Correcting)

When analyzing your own spectra, use this logic flow to validate the identity of 5-bromo-3-(methylthio)-1H-indole:

Figure 2: Step-by-step logic for spectral validation.

References

-

Yu, Y., et al. (2015). "An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides." RSC Advances. (Provides general procedure for 3-thioindole synthesis and analogous spectral data for 5-bromo-3-(phenylthio)indole).

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of 5-Bromoindole."[1] NIST Chemistry WebBook.[4] (Used as baseline for fragmentation patterns of the core scaffold).[1]

-

ChemicalBook. "5-Bromo-3-methyl-1H-indole NMR Data." (Used for comparative chemical shift analysis of the 5-bromo-3-substituted system).

-

PubChem. "Compound Summary: 5-Bromo-3-methyl-1H-indole."[1] National Center for Biotechnology Information. [1]

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]

- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 4. Indole, 3-methyl- [webbook.nist.gov]

Technical Guide: Crystal Structure Analysis of 5-Bromo-3-(methylthio)-1H-indole

[1]

Executive Summary

5-bromo-3-(methylthio)-1H-indole (CAS: 153261-50-8) represents a "privileged scaffold" in drug discovery, combining the lipophilic, halogen-bonding potential of the 5-bromo substituent with the electronic modulation of the 3-methylthio group.[1] This compound is frequently investigated as an intermediate for antiviral agents (e.g., Arbidol analogs) and indole-based phytoalexins.

This guide provides a rigorous protocol for the solid-state characterization of this molecule, focusing on the competition between halogen bonding (C-Br[1]···π) and chalcogen interactions (S···π) in defining the crystal lattice.

Experimental Protocols

Synthesis & Crystallization Strategy

Obtaining diffraction-quality single crystals requires high purity (>99%).[1] The presence of the sulfur atom increases the risk of twinning; therefore, slow kinetic growth is preferred over rapid precipitation.

| Parameter | Protocol Specification | Rationale |

| Purification | Column chromatography (Hexane/EtOAc 8:2) followed by recrystallization. | Removes isomeric impurities (e.g., 4-bromo or 6-bromo isomers) that disrupt lattice periodicity.[1] |

| Solvent System | Ethanol/Water (4:1) or Acetone/Hexane . | The polarity of the N-H bond requires a protic co-solvent or a polar aprotic solvent to guide hydrogen bonding. |

| Method | Slow Evaporation at 4°C. | Low temperature reduces thermal motion, favoring the ordering of the flexible -SMe group.[1] |

| Crystal Habit | Colorless to pale yellow prisms/blocks.[1] | Needles often indicate rapid growth along the stacking axis, leading to disorder. |

Data Collection Parameters

For this brominated sulfur-containing compound, absorption correction is critical due to the heavy atom (Br) and the anomalous scattering of Sulfur.

-

Radiation Source: Mo-Kα (λ = 0.71073 Å).[1] Note: Cu-Kα is acceptable but requires rigorous absorption correction due to Br fluorescence.[1]

-

Temperature: 100 K (Cryogenic cooling). Essential to freeze the rotation of the methyl group on the thioether.

-

Resolution: 0.75 Å or better (to resolve the C-S bond precision).

Structure Solution Workflow

The solution strategy must account for potential disorder in the methylthio tail.

Figure 1: Crystallographic workflow emphasizing the iterative refinement of the flexible thio-methyl group.

Structural Analysis & Discussion

Molecular Conformation

The core indole ring is expected to be planar (RMS deviation < 0.02 Å). The critical conformational degree of freedom is the C2-C3-S-C(Methyl) torsion angle .[1]

-

Syn-planar (approx 0°): Rare due to steric clash with C2-H.[1]

-

Anti-planar (approx 180°): Most stable, placing the methyl group away from the indole bulk.

-

Orthogonal (approx 90°): Possible if intermolecular packing forces (e.g., steric compression) dominate.

Intermolecular Interactions (The "Interaction Landscape")

The crystal packing is defined by a hierarchy of competing forces. The 5-bromo and 3-methylthio groups introduce specific directional vectors.[1]

A. Hydrogen Bonding (Strongest Directional Force)

-

Acceptor: The Sulfur atom (S) of a neighboring molecule is a soft acceptor. However, if a solvent (like water or ethanol) is present, N-H···O interactions will dominate. In a solvent-free lattice, N-H···S or N-H···π interactions are expected.[1]

B. Halogen Bonding (σ-hole Interaction)

The Bromine atom at C5 exhibits a positive electrostatic potential cap (σ-hole) along the C-Br axis.[1]

-

Interaction: C-Br···π (centroid of neighboring indole).

-

Geometry: Linear C-Br···X angle (~165-180°).[1]

-

Significance: This interaction often directs the formation of 1D supramolecular chains.

C. Chalcogen & π-Stacking

-

π-π Stacking: The indole rings typically stack in a "head-to-tail" fashion to minimize dipole repulsion, with a centroid-centroid distance of ~3.6–3.8 Å.[1]

-

S···Br Interactions: A "Type II" halogen-chalcogen contact is possible, where the nucleophilic belt of the Br interacts with the electrophilic region of the S (or vice versa).

Figure 2: Interaction hierarchy. The N-H...S and C-Br...π interactions act as the primary "anchors" for the crystal lattice.[1]

Advanced Characterization: Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.

-

d_norm Surface: Look for red spots at the N-H hydrogen (donor) and the Sulfur atom (acceptor). A fainter red spot should appear at the tip of the Bromine atom, confirming the Halogen Bond.

-

Fingerprint Plot:

-

H···H contacts: typically 40-50% of the surface (dispersive forces).[1]

-

Br···H / H···Br: The "wings" of the plot, characteristic of halogenated aromatics.

-

C···C (π-stacking): A green/flat region near the center of the plot (d_e ≈ d_i ≈ 1.8 Å).

-

References

-

Synthesis & General Properties

-

Crystallographic Analogs (Methodology Grounding)

-

Madhan, S., et al. "The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives." Acta Crystallographica Section E, 2024.

-

Peters, K., et al. "Crystal structure of 3-hydroxy-3-(1-methylthioethyl)-2-methyl-2,3-dihydroisoindol-1-one."[1][4] Zeitschrift für Kristallographie, 2000.

-

-

Halogen Bonding Mechanisms

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Solubility Profile of 5-bromo-3-(methylthio)-1H-indole: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical research, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the ultimate success or failure of a compound is its solubility. Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and lead to inaccurate in vitro assay results, thereby derailing promising therapeutic programs.[1][2][3] This technical guide is dedicated to providing an in-depth understanding of the solubility characteristics of 5-bromo-3-(methylthio)-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry. By synthesizing theoretical principles with practical experimental guidance, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions and navigate the complexities associated with this promising scaffold.

Physicochemical Characterization of 5-bromo-3-(methylthio)-1H-indole

A thorough understanding of a compound's intrinsic properties is fundamental to predicting its behavior in various solvent systems. 5-bromo-3-(methylthio)-1H-indole is a substituted indole, a privileged scaffold in medicinal chemistry.[4] Its structure incorporates several key features that influence its solubility.

Table 1: Physicochemical Properties of 5-bromo-3-(methylthio)-1H-indole and Related Compounds

| Property | 5-bromo-3-(methylthio)-1H-indole | 5-bromo-1H-indole | 3-(methylthio)-1H-indole |

| Molecular Formula | C₉H₈BrNS | C₈H₆BrN[5] | C₉H₉NS[6] |

| Molecular Weight | 258.14 g/mol | 196.04 g/mol [5] | 163.24 g/mol [6] |

| Melting Point | 118–119 °C[7] | 90-92 °C[8] | Not available |

| Appearance | Light yellow solid[7] | White to light brown powder or chunks[8] | Not available |

| pKa (predicted) | 16.04 ± 0.30[8] | 16.04 ± 0.30 (for 5-bromoindole)[8] | 16.36 ± 0.30 (predicted)[6] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

The Indole Scaffold: A Bipolar Personality

The indole nucleus itself possesses a dual nature. The bicyclic aromatic system is largely nonpolar and hydrophobic, while the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, imparting a degree of polarity.[9] This allows for interactions with both polar and nonpolar solvents.

The Influence of Substituents

The solubility of 5-bromo-3-(methylthio)-1H-indole is significantly modulated by its substituents:

-

5-Bromo Group: The introduction of a bromine atom at the 5-position increases the molecular weight and polarizability of the molecule. Halogen bonding, a non-covalent interaction, may also play a role in its interactions with certain solvents. Generally, halogenation can slightly decrease solubility in polar protic solvents due to the increased hydrophobicity, while potentially increasing it in less polar solvents.[1][10]

-

3-Methylthio Group: The methylthio (-SCH₃) group at the 3-position is a key determinant of the molecule's overall polarity. The sulfur atom is capable of acting as a hydrogen bond acceptor, and the methyl group contributes to the lipophilicity. The presence of this group is expected to enhance solubility in moderately polar and nonpolar solvents.

Predicting Solubility in Common Organic Solvents

Table 2: Predicted Qualitative Solubility of 5-bromo-3-(methylthio)-1H-indole

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance by the sulfur and nitrogen atoms. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the N-H group and the sulfur atom. The hydrophobic backbone may limit very high solubility. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and nonpolar characteristics allows for favorable interactions. |

| Nonpolar | Toluene, Hexane | Low to Moderate | Primarily van der Waals interactions with the aromatic and alkyl portions of the molecule. |

| Aqueous | Water | Low | The molecule is predominantly hydrophobic, leading to poor solvation by water. |

Experimental Determination of Solubility: Protocols and Workflows

To obtain accurate and reliable solubility data, rigorous experimental methodologies are essential. The choice between a kinetic or thermodynamic solubility assay depends on the stage of drug discovery and the specific information required.[12]

Kinetic Solubility Assay: A High-Throughput Approach for Early Discovery

Kinetic solubility provides a rapid assessment of a compound's dissolution properties and is well-suited for screening large numbers of compounds in the early phases of drug discovery.[3]

Protocol 3.1: Kinetic Solubility Determination using the Shake-Flask Method and HPLC Analysis

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-bromo-3-(methylthio)-1H-indole in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to the desired organic solvent to achieve a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).

-

Phase Separation: Centrifuge the plate to pellet any undissolved solid.

-

Supernatant Transfer: Carefully transfer the supernatant to a new plate, avoiding disturbance of the pellet.

-

Analysis by HPLC-UV: Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. A calibration curve of the compound in the corresponding solvent should be prepared for accurate quantification.

Below is a visual representation of the kinetic solubility workflow.

Caption: Kinetic Solubility Determination Workflow.

Thermodynamic Solubility Assay: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a solvent at equilibrium. This measurement is crucial for lead optimization and pre-formulation studies.[10]

Protocol 3.2: Thermodynamic Solubility Determination using the Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 5-bromo-3-(methylthio)-1H-indole to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is critical to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the solid to settle. Alternatively, centrifuge the vials at a controlled temperature.

-

Filtration: Filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Sample Dilution and Analysis: Dilute an aliquot of the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion and Future Directions

While specific experimental solubility data for 5-bromo-3-(methylthio)-1H-indole in a broad range of organic solvents is not yet publicly available, this guide provides a robust framework for understanding and predicting its solubility behavior. The structural analysis suggests that the compound is likely to exhibit good solubility in polar aprotic and moderate to high solubility in polar protic solvents, with lower solubility in nonpolar and aqueous media.

For drug development professionals working with this and related scaffolds, the experimental protocols detailed herein provide a clear path to generating the necessary data to guide formulation development and ensure the reliability of biological screening results. Future work should focus on the systematic experimental determination of the thermodynamic solubility of 5-bromo-3-(methylthio)-1H-indole in a comprehensive set of pharmaceutically relevant solvents to create a valuable quantitative dataset for the scientific community.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

- Dembinski, R. (2017). The indole scaffold in medicinal chemistry: techniques and biological activities. John Wiley & Sons.

-

5-bromo-3-methyl-1H-indole | C9H8BrN | CID 254707. PubChem. Available from: [Link]

-

5-bromo-3-iodo-1H-indole | C8H5BrIN | CID 18729673. PubChem. Available from: [Link]

-

5-Bromo-3-methyl-1H-indole suppliers and producers. BuyersGuideChem. Available from: [Link]

-

10075-50-0 | 5-Bromo-1H-indole. Synthonix, Inc. Available from: [Link]

-

Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. Available from: [Link]

-

5-bromo-1-methyl-1H-indole-3-carbonitrile | C10H7BrN2 | CID 67400278. PubChem. Available from: [Link]

-

5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole. PubChem. Available from: [Link]

-

5-Bromo-1H-indole-3-carboxylic acid. Chem-Impex. Available from: [Link]

-

5-Bromoindole | C8H6BrN | CID 24905. PubChem. Available from: [Link]

-

Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available from: [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. Available from: [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available from: [Link]

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Available from: [Link]

-

An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides. Supporting Information. Available from: [Link]

-

Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. NIH. Available from: [Link]

-

Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea. PubMed. Available from: [Link]

-

Oligomerization of Indole Derivatives with Incorporation of Thiols. MDPI. Available from: [Link]

-

Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available from: [Link]

-

CAS No : 10075-50-0 | Product Name : 5-Bromoindole. Pharmaffiliates. Available from: [Link]

-

3-(Isothiocyanatomethyl)-1H-indole | C10H8N2S | CID 14206105. PubChem. Available from: [Link]

-

Synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles and their mechanistic. arkat usa. Available from: [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available from: [Link]

- CN102558017A - Method for preparing 5-bromoindole. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-BROMO-3-(METHYLTHIO)-1H-INDOLE | 153261-50-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthonix, Inc > 10075-50-0 | 5-Bromo-1H-indole [synthonix.com]

- 6. 3-(METHYLTHIO)-1H-INDOLE CAS#: 40015-10-9 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-bromoindole | Pharmaceutical Intermediate Supplier [chemicalbull.com]

- 12. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]

"mechanism of action of 5-bromo-3-(methylthio)-1H-indole"

An In-depth Technical Guide to the Putative Mechanism of Action of 5-bromo-3-(methylthio)-1H-indole

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Modifications to the indole ring, such as halogenation and the introduction of sulfur-containing moieties, can significantly modulate pharmacological profiles. This guide focuses on the specific, yet under-researched, molecule 5-bromo-3-(methylthio)-1H-indole . While direct, extensive research on this compound's mechanism of action is not prevalent in public literature, its structural components—a 5-bromoindole core and a 3-methylthio group—allow for the formulation of evidence-based hypotheses regarding its potential biological activities and molecular targets. This document synthesizes information from structurally related compounds to propose putative mechanisms of action, primarily in the realms of oncology and neuroprotection, and outlines a comprehensive experimental framework for their validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.

Introduction: The Therapeutic Promise of Substituted Indoles

The indole ring system is a cornerstone of pharmacology, lauded for its ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes and receptors.[3][4] This versatility has led to the development of indole-based drugs for treating a spectrum of diseases, from cancer to neurological disorders.[1] Strategic chemical modifications are key to unlocking and optimizing this therapeutic potential.

Two such modifications are present in 5-bromo-3-(methylthio)-1H-indole:

-

Bromination at the C-5 Position: Halogenation, particularly bromination, is a well-established strategy for enhancing the biological activity of indole compounds.[5] The 5-position is a frequent site for this modification. 5-bromoindole derivatives have demonstrated significant anticancer activity and are explored as inhibitors of key cellular enzymes like Glycogen Synthase Kinase-3 (GSK-3).[6][7]

-

Methylthio Group at the C-3 Position: The introduction of a sulfur-containing group at the C-3 position is characteristic of indole phytoalexins, such as brassinin.[5] These molecules are known to exhibit anticancer and antioxidant properties, partly through their dithiocarbamate group, by acting as mitochondrial inhibitors and modulating critical signaling pathways like PI3K.[5]

Given these structural precedents, 5-bromo-3-(methylthio)-1H-indole emerges as a compelling candidate for investigation as a multi-targeted therapeutic agent. This guide will explore its putative mechanisms of action, focusing on two primary, evidence-based hypotheses.

Hypothesis I: A Multi-Pronged Anticancer Mechanism

The combination of the 5-bromo and 3-methylthio moieties suggests a potential for synergistic or multi-targeted anticancer activity. The proposed mechanism involves the simultaneous disruption of key cancer-promoting signaling pathways and the induction of cellular stress.

Proposed Signaling Pathway Disruption

Based on the activities of related compounds, we hypothesize that 5-bromo-3-(methylthio)-1H-indole inhibits multiple nodes within cancer cell signaling networks.

-

Kinase Inhibition: The 5-bromoindole scaffold is a known pharmacophore for kinase inhibitors.[6][8] We propose that the compound directly targets and inhibits protein kinases critical for tumor growth and survival, such as GSK-3, and potentially receptor tyrosine kinases like VEGFR-2, thereby impeding angiogenesis and proliferation.[7][8]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a central mediator of inflammation, cell survival, and chemoresistance in cancer. Numerous bioactive indole compounds exert their anticancer effects by suppressing NF-κB activation.[9][10] We postulate that 5-bromo-3-(methylthio)-1H-indole interferes with this pathway, leading to a reduction in the expression of anti-apoptotic proteins and sensitizing cancer cells to cell death.

-

Induction of Cell Cycle Arrest: By inhibiting upstream signaling and transcription factors, the compound is expected to downregulate the expression of key cell cycle regulators, such as Cyclin D1 and Cyclin A, leading to arrest in the G1 or S phase of the cell cycle.[5][9]

Caption: Proposed multi-target anticancer mechanism of action.

Hypothesis II: A Neuroprotective Mechanism of Action

Indole derivatives are also recognized for their neuroprotective capabilities, acting through antioxidant, anti-inflammatory, and anti-protein aggregation pathways.[11][12] The structural features of 5-bromo-3-(methylthio)-1H-indole suggest it may be effective in mitigating neuronal damage associated with neurodegenerative diseases.

Proposed Neuroprotective Pathways

-

Antioxidant and Anti-inflammatory Action: Neurodegenerative disorders are often characterized by heightened oxidative stress and chronic neuroinflammation.[11] We hypothesize that the compound can scavenge reactive oxygen species (ROS) and modulate inflammatory pathways in neuronal and glial cells, thereby protecting them from damage.

-

Inhibition of Amyloid Aggregation: The accumulation of toxic protein aggregates, such as amyloid-beta (Aβ) plaques in Alzheimer's disease, is a key pathological hallmark.[12] Certain indole structures can interfere with the aggregation process.[12] We propose that 5-bromo-3-(methylthio)-1H-indole can bind to Aβ monomers or oligomers, preventing the formation of neurotoxic fibrils.

Caption: A phased experimental workflow for mechanism validation.

Protocols for Key Experiments

-

Objective: To determine the cytotoxic effect of the compound on various human cancer cell lines.

-

Rationale: This initial screen identifies sensitive cancer types and determines the half-maximal inhibitory concentration (IC50), a key measure of potency. The MTT assay is a standard, colorimetric method that measures metabolic activity as a proxy for cell viability. [8]* Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer,[9] A549 lung cancer)[13] in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-bromo-3-(methylthio)-1H-indole in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals. [8] 5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

-

Objective: To assess the ability of the compound to protect neuronal cells from oxidative damage.

-

Rationale: This assay models the oxidative stress implicated in neurodegeneration. The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for such studies. [12]Protection against a known toxin like hydrogen peroxide (H2O2) provides direct evidence of cytoprotective effects. [12]* Methodology:

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates and allow them to differentiate (e.g., using retinoic acid) for several days to acquire a more neuron-like phenotype.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of 5-bromo-3-(methylthio)-1H-indole for 2-4 hours.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 500 µM) for 24 hours. [12] 4. Viability Assessment: Measure cell viability using the MTT assay as described above.

-

Analysis: Compare the viability of cells pre-treated with the compound to those treated with H2O2 alone. A significant increase in viability indicates a neuroprotective effect.

-

Anticipated Quantitative Data

The following table presents hypothetical IC50 values that could be generated from the MTT assay, allowing for a comparative analysis of the compound's potency across different cancer cell lines.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| HCT116 | Colon Cancer | 5.2 [9] |

| A549 | Lung Cancer | 12.1 [13] |

| DU145 | Prostate Cancer | 15.6 |

Conclusion and Future Directions

5-bromo-3-(methylthio)-1H-indole is a structurally intriguing molecule with significant, albeit unexplored, therapeutic potential. Based on a systematic analysis of its chemical motifs, we have proposed dual putative mechanisms of action in anticancer and neuroprotective contexts. The anticancer hypothesis centers on multi-target inhibition of key kinases and the NF-κB pathway, coupled with the induction of mitochondrial stress. The neuroprotective hypothesis focuses on the mitigation of oxidative stress and the inhibition of pathogenic protein aggregation.

The experimental framework detailed herein provides a clear and logical path to validating these hypotheses, starting with broad activity screening and progressing to specific mechanistic and target validation studies. Positive results from this in vitro workflow would provide a strong rationale for advancing 5-bromo-3-(methylthio)-1H-indole into preclinical in vivo models of cancer and neurodegenerative disease, paving the way for the development of a novel therapeutic agent.

References

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

"preliminary pharmacological evaluation of 5-bromo-3-(methylthio)-1H-indole"

Executive Summary & Chemical Rationale

5-bromo-3-(methylthio)-1H-indole represents a "privileged structure" in medicinal chemistry, sitting at the intersection of two potent pharmacophores: the 5-haloindole core and the 3-sulfenyl moiety. While often utilized as a synthetic intermediate, its structural homology to known Arylthioindole (ATI) tubulin inhibitors and antiviral agents necessitates a rigorous, standalone pharmacological evaluation.

This guide outlines a standardized workflow to transition this specific chemical entity (NCE) from a library candidate to a validated hit. The evaluation strategy prioritizes two biological hypotheses:

-

Antineoplastic Activity: Via inhibition of tubulin polymerization (targeting the colchicine binding site).[1]

-

Antimicrobial/Antiviral Activity: Via interference with viral entry or bacterial cell wall synthesis.

Structural Activity Relationship (SAR) Logic

-

The Indole Core: Mimics the amino acid tryptophan; capable of H-bond donation (NH) and

- -

5-Bromine Substituent: Increases lipophilicity (LogP) and metabolic stability by blocking the metabolically labile 5-position. Halogens often participate in "halogen bonding" with carbonyl backbone residues in protein targets.

-

3-Methylthio (-SMe) Group: A soft nucleophile and lipophilic handle. Unlike the bulky arylthio groups found in potent ATIs, the methylthio group reduces steric clash, potentially allowing binding to smaller pockets or acting as a fragment for "Fragment-Based Drug Design" (FBDD).

Evaluation Workflow Visualization

The following diagram illustrates the critical path for evaluating 5-bromo-3-(methylthio)-1H-indole, ensuring resource efficiency by filtering candidates through "Go/No-Go" checkpoints.

Figure 1: The "Go/No-Go" decision tree for preliminary pharmacological assessment.

In Silico Profiling (Virtual Screening)

Before wet-lab experimentation, computational modeling establishes the theoretical binding affinity.

Protocol: Molecular Docking[2][3]

-

Target Selection: Download Crystal Structure of Tubulin-Colchicine complex (e.g., PDB ID: 1SA0 ) and HIV-1 Reverse Transcriptase (e.g., PDB ID: 1RT2 ).

-

Ligand Preparation: Energy minimize 5-bromo-3-(methylthio)-1H-indole using DFT (B3LYP/6-31G*) to ensure correct geometry of the sulfur bond.

-

Docking Parameters:

-

Define grid box around the Colchicine binding domain (

- -

Look for H-bond interaction between Indole-NH and Thr179 (

-tubulin) or Val181 . -

Assess if the 3-SMe group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

-

Success Criteria: A Binding Energy (

In Vitro Biological Assays (The Core)

This section details the mandatory wet-lab protocols. All assays must include positive controls (Colchicine or Doxorubicin) and vehicle controls (DMSO).

Assay A: Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the antiproliferative potency (

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Dissolve compound in DMSO (Stock 10mM). Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Final DMSO concentration must be < 0.5%.

-

Incubation: Treat cells for 48h or 72h at 37°C / 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Assay B: Tubulin Polymerization Inhibition

Objective: Verify if the mechanism of cytotoxicity is microtubule destabilization (common for 3-thioindoles).

Protocol:

-

Reagents: Purified tubulin protein (>99%, porcine brain), GTP (1 mM), and fluorescent reporter (DAPI or specialized kit).

-

Baseline: Establish a polymerization curve at 37°C by measuring fluorescence enhancement (Ex 360nm / Em 450nm) over 60 minutes.

-

Inhibition: Pre-incubate tubulin with 5-bromo-3-(methylthio)-1H-indole (1, 5, 10 µM) for 15 mins on ice.

-

Initiation: Add GTP and shift to 37°C.

-

Metric: Calculate the

(rate of polymerization) and Steady State Mass.-

Result Interpretation: A flattening of the curve compared to control indicates inhibition (destabilization).

-

Data Presentation Standard

Quantitative results should be tabulated as follows for the final report:

| Compound | HeLa | MCF-7 | Tubulin Polymerization | Selectivity Index (SI) |

| 5-Br-3-SMe-Indole | TBD | TBD | TBD | (Normal/Tumor) |

| Colchicine (Ref) | 0.01 - 0.05 | 0.01 - 0.05 | 2.0 - 3.0 | < 5 |

| 5-Bromoindole (Ref) | > 50 | > 50 | Inactive | N/A |

Mechanism of Action (Hypothetical Pathway)

Based on structural homology to Arylthioindoles (ATIs), the predicted mechanism involves cell cycle arrest at the G2/M phase.

Figure 2: Predicted Mechanism of Action leading to apoptotic cell death.

Preliminary ADME Assessment

High potency is irrelevant if the compound cannot reach the target.

-

Kinetic Solubility: Turbidimetric assay in PBS (pH 7.4). Indoles are lipophilic; if solubility is < 10 µM, formulation (cyclodextrin) or structural modification (N-alkylation with solubilizing groups) is required.

-

Microsomal Stability: Incubate with human/mouse liver microsomes + NADPH.

-

Risk: The 3-methylthio group can be oxidized to sulfoxide (-S(=O)Me) or sulfone (-SO2Me). Identify metabolites via LC-MS/MS.

-

Risk: The 5-Br is generally stable but may undergo oxidative dehalogenation in rare cases.

-

References

-

Silvestri, R., et al. (2006). "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies."[2] Journal of Medicinal Chemistry.

-

La Regina, G., et al. (2011). "New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization.[2][3][4][5] 2. Structure-Activity Relationships and Molecular Modeling Studies."[3] Journal of Medicinal Chemistry.

-

Zhang, H.Q., et al. (2010). "Synthesis and biological evaluation of 3-(alkylthio)indoles as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). "5-Bromo-3-methyl-1H-indole (Analog Reference)." National Center for Biotechnology Information.

-

Alvarez, M., et al. (2020). "Indole Scaffold in Drug Discovery: A Review of Antiviral Agents." Molecules.

Sources

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cib.csic.es [cib.csic.es]

Application Notes and Protocols for the Purification of 5-bromo-3-(methylthio)-1H-indole

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 5-bromo-3-(methylthio)-1H-indole. This document outlines various purification techniques, explains the scientific principles behind the methodologies, and offers detailed, step-by-step protocols. The aim is to equip the user with the necessary knowledge to obtain high-purity 5-bromo-3-(methylthio)-1H-indole, a crucial intermediate in the synthesis of various biologically active compounds.

Introduction: The Importance of Purity for 5-bromo-3-(methylthio)-1H-indole

5-bromo-3-(methylthio)-1H-indole is a key building block in medicinal chemistry and drug discovery. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Common impurities may arise from side reactions during synthesis, such as over-bromination or oxidation of the indole ring.[1] Therefore, robust and efficient purification strategies are paramount to ensure the quality, safety, and efficacy of the end product.

This guide explores several field-proven purification techniques, including column chromatography, recrystallization, and steam distillation, providing both theoretical understanding and practical protocols.

Physicochemical Properties (Reference Data for a Related Compound)

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | PubChem[2] |

| Molecular Weight | 210.07 g/mol | PubChem[2] |

| Melting Point | 78-82 °C | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | (Expected to be soluble in common organic solvents like ethyl acetate, hexanes, and alcohols) | General chemical knowledge |

Note: These properties are for a related compound and should be used as an estimation. It is crucial to determine the specific properties of 5-bromo-3-(methylthio)-1H-indole experimentally.

Purification Techniques: A Detailed Examination

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below are detailed discussions and protocols for the most effective techniques for purifying bromo-indole derivatives.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase. For 5-bromo-3-(methylthio)-1H-indole, silica gel is the recommended stationary phase.

Principle of Separation: The separation is based on the polarity of the compounds. The polar silica gel stationary phase retains polar compounds more strongly, while less polar compounds elute faster with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated.

Workflow for Column Chromatography Purification:

Caption: Workflow for purification by column chromatography.

Detailed Protocol for Silica Gel Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

-

Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude 5-bromo-3-(methylthio)-1H-indole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3] A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[4]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-bromo-3-(methylthio)-1H-indole.

Troubleshooting Common Issues in Column Chromatography:

| Issue | Possible Cause | Solution |

| Poor Separation | Inappropriate solvent system | Optimize the eluent system using TLC. A good Rf value for the target compound is typically between 0.2 and 0.4. |

| Cracking of Silica Bed | Improper packing or running the column dry | Ensure the column is packed uniformly and the solvent level never drops below the top of the silica gel. |

| Band Tailing | Sample overload or interaction with silica | Use a smaller sample size or add a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent. |

Recrystallization: A Classic and Effective Technique

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Principle of Separation: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.

Workflow for Recrystallization:

Sources

Application Notes & Protocols: Leveraging 5-Bromo-3-(methylthio)-1H-indole in Advanced Organic Synthesis

Introduction: Unlocking Synthetic Versatility

The indole nucleus stands as a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Strategic functionalization of this privileged scaffold is paramount for modulating biological activity and optimizing pharmacokinetic profiles. Within the vast family of indole derivatives, 5-bromo-3-(methylthio)-1H-indole emerges as a uniquely versatile and powerful building block for synthetic chemists.

The strategic placement of its functional groups is key to its utility. The bromine atom at the 5-position serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[2][3] Simultaneously, the methylthio (-SMe) group at the 3-position influences the electronic character of the indole ring and offers a potential site for subsequent chemical modification. These features make 5-bromo-3-(methylthio)-1H-indole an indispensable tool for constructing complex molecular architectures and accelerating the discovery of novel therapeutic agents.[4][5]

This guide provides an in-depth exploration of the strategic application of 5-bromo-3-(methylthio)-1H-indole, focusing on field-proven protocols for key synthetic transformations. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to effectively integrate this building block into their synthetic programs.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the primary locus of reactivity on the 5-bromo-3-(methylthio)-1H-indole scaffold, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthesis due to their broad functional group tolerance, high efficiency, and predictable outcomes.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, enabling the direct linkage of the indole core to various aryl and heteroaryl moieties.[1][6]

Scientific Principle & Rationale: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester derivative.[1] Its prominence in drug discovery is due to the mild reaction conditions, exceptional tolerance of diverse functional groups, and the vast commercial availability of boronic acids. This allows for the rapid generation of extensive compound libraries, which is critical for systematic structure-activity relationship (SAR) studies.[1][2]

Visualizing the Workflow & Mechanism:

Caption: Generalized workflow for Suzuki-Miyaura coupling.[6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[1]

Comparative Analysis of Catalytic Systems for 5-Bromoindole Derivatives

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time reported for a similar 5-bromo-indazole substrate.[7] |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | High | Mild, aqueous phase conditions suitable for sensitive substrates.[1] |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | Good | Microwave conditions can significantly shorten reaction times.[1][8] |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel-based system, effective for a range of heteroaromatic halides.[6] |

Detailed Protocol: Suzuki-Miyaura Coupling under Aqueous Conditions

This protocol is adapted for 5-bromo-3-(methylthio)-1H-indole based on mild conditions reported for 5-bromoindole.[1][3]

-

Materials:

-

5-bromo-3-(methylthio)-1H-indole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)

-

SPhos (0.005 equiv)

-

Water:Acetonitrile mixture (4:1)

-

Reaction vial with a stir bar

-

-

Procedure:

-

To a reaction vial, add 5-bromo-3-(methylthio)-1H-indole, the arylboronic acid, and potassium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and stir the mixture vigorously at 37 °C for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-(methylthio)-1H-indole.[1]

-

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the indole ring to a terminal alkyne.[9]

Scientific Principle & Rationale: This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine which also serves as a solvent.[10] The introduction of a rigid alkynyl linker is a common strategy in medicinal chemistry to probe deep binding pockets of target proteins or to serve as a handle for further transformations, such as azide-alkyne "click" chemistry. The reaction's high functional group tolerance makes it an indispensable tool in modern drug discovery.[10]

Visualizing the Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"development of assays to test the activity of 5-bromo-3-(methylthio)-1H-indole"

Application Note: Development of Assays to Test the Activity of 5-Bromo-3-(methylthio)-1H-indole

Executive Summary & Scientific Rationale

The compound 5-bromo-3-(methylthio)-1H-indole represents a "privileged scaffold" in medicinal chemistry.[1] The indole core mimics the amino acid tryptophan, while the specific substitution pattern—a halogen at position 5 and a sulfide at position 3—confers distinct pharmacological properties.

-

5-Bromo Substitution: Enhances lipophilicity and metabolic stability, often increasing affinity for hydrophobic pockets in targets like kinases and the colchicine-binding site of tubulin.

-

3-Methylthio Group: Acts as a bioisostere for carbonyl or hydroxyl groups but with different electronic donors. 3-sulfenylindoles are extensively documented as potent Tubulin Polymerization Inhibitors and Antiviral Agents (specifically targeting HIV-1 Reverse Transcriptase).

This guide outlines a tiered assay development strategy to validate the biological activity of this compound, moving from physiochemical handling to mechanistic biochemical assays and phenotypic cellular screening.

Compound Management & Handling

Before initiating biological assays, the stability of the sulfide linkage must be preserved.

-

Solubility: This compound is highly lipophilic.

-

Stock Preparation: Dissolve in 100% DMSO to a concentration of 10–50 mM.

-

Storage: Aliquot into amber vials to prevent light-induced oxidation of the sulfur. Store at -20°C.

-

Assay Tolerance: Ensure final DMSO concentration in assays does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

-

Stability Warning: The methylthio group is susceptible to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-).

-

QC Step: Verify purity via LC-MS prior to screening. If >5% sulfoxide is present, repurify, as the oxidized form has significantly different polarity and activity profiles.

-

Experimental Workflow Visualization

The following flowchart illustrates the logical progression from compound preparation to target validation.

Caption: Tiered screening workflow prioritizing phenotypic cytotoxicity followed by mechanistic deconvolution targeting tubulin dynamics.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: Literature strongly associates 3-sulfenylindoles with inhibition of tubulin polymerization by binding to the colchicine site. This is the primary mechanistic hypothesis for this scaffold.

Method: Fluorescence-based kinetic assay. Readout: Fluorescence enhancement of a reporter dye (e.g., DAPI or proprietary fluorophore) upon incorporation into microtubules.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).[2]

-

GTP (Guanosine Triphosphate) stock (100 mM).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[3]

-

Positive Control: Colchicine (5 µM) or Combretastatin A-4.

-

Negative Control: 0.5% DMSO (Vehicle).

Step-by-Step Procedure:

-

Buffer Prep: Prepare ice-cold Tubulin Polymerization Buffer (TPB) supplemented with 1 mM GTP and 10% glycerol (to stabilize nucleation).

-

Compound Addition: Add 5 µL of 10x compound stock (in TPB + 5% DMSO) to a 96-well black, half-area plate.

-

Test Concentration: Screen initially at 10 µM.

-

-

Tubulin Addition: Dilute tubulin to 3 mg/mL in ice-cold TPB. Immediately add 45 µL of tubulin solution to the wells containing compound.

-

Kinetic Read: Transfer plate to a pre-warmed (37°C) fluorescence microplate reader.

-

Excitation/Emission: 360 nm / 450 nm (DAPI-based).

-

Duration: Read every 60 seconds for 60 minutes.

-

Data Analysis:

-

Vmax Calculation: Calculate the maximum slope (Vmax) of the growth phase (linear range).

-

Inhibition %:

-

Interpretation: A flattened curve compared to control indicates inhibition of polymerization (destabilizer).

Protocol 2: Cell Viability & Cytotoxicity (MTT Assay)

Rationale: To confirm that biochemical activity translates to cellular efficacy and to establish a therapeutic window.

Cell Lines:

-

MCF-7 (Breast Cancer): Highly sensitive to tubulin inhibitors.[4]

-

HEK293 (Normal Kidney): To assess general toxicity (selectivity index).

Step-by-Step Procedure:

-

Seeding: Seed cells at 5,000 cells/well in 96-well clear plates. Incubate 24h at 37°C/5% CO2.

-

Treatment: Remove media. Add 100 µL fresh media containing serial dilutions of 5-bromo-3-(methylthio)-1H-indole (e.g., 0.1 µM to 100 µM).

-

Triplicates: Perform all concentrations in triplicate.

-

-

Incubation: Incubate for 48 or 72 hours.

-

Development: Add 10 µL of MTT Reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Presentation Table:

| Parameter | Formula / Criteria | Acceptance Threshold |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| IC50 | Non-linear regression (Sigmoidal dose-response) | < 10 µM (Active Hit) |

| Selectivity Index | > 5.0 (Desirable) |

Mechanistic Pathway Visualization

Understanding where the compound acts is crucial. The diagram below illustrates the interference of the indole scaffold with Microtubule Dynamics.

Caption: Mechanism of Action: The indole scaffold targets the colchicine site, blocking polymerization and inducing mitotic arrest.

Troubleshooting & Expert Tips

-

"The compound precipitated in the well."

-

Cause: High lipophilicity (LogP > 3.5).

-

Fix: Reduce maximum concentration to 50 µM or increase serum concentration in cell media (albumin binds/solubilizes drugs).

-

-

"Activity disappeared after 1 week of storage."

-

Cause: Oxidation of the methylthio group to sulfoxide.

-

Fix: Store stock under nitrogen or argon. Re-test purity.

-

-

"High background fluorescence in Tubulin assay."

-

Cause: Indoles can be intrinsically fluorescent.

-

Fix: Run a "Compound Only" control (no tubulin) and subtract this baseline.

-

References

-

Singh, P. et al. (2012).[5] "Iodine-catalyzed oxidative system for 3-sulfenylation of indoles... and their application as potent inhibitors of tubulin polymerization." Green Chemistry. Link

-

Kumar, D. et al. (2020). "3-Sulfenylindole derivatives have attained considerable pharmacological significance... including HIV and cancer."[5][6] ACS Omega. Link

-

Mirzaei, S. et al. (2024). "Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment." MDPI Molecules. Link

-

BenchChem Application Notes. (2025). "Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds." BenchChem.[7] Link

-

Cytoskeleton Inc. (2023).[2] "Tubulin Polymerization Assay Protocol." Cytoskeleton. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ovid.com [ovid.com]

- 4. mdpi.com [mdpi.com]

- 5. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 5-Bromo-3-(methylthio)-1H-indole in Oncology Research

Executive Summary

This guide details the application of 5-bromo-3-(methylthio)-1H-indole (CAS: 10075-48-6 / Analogous Series) in preclinical oncology research. While often utilized as a synthetic intermediate, this specific indole derivative serves as a critical Structure-Activity Relationship (SAR) probe for evaluating the steric and electronic requirements of the C3-position in indole-based therapeutics.

Indole scaffolds functionalized with sulfur at the C3 position (3-sulfenylindoles) have emerged as potent inhibitors of tubulin polymerization and receptor tyrosine kinases (RTKs) . The 5-bromo substituent enhances lipophilicity and metabolic stability, often increasing potency via halogen bonding interactions within the target binding pocket. This note provides standardized protocols for solubilization, cytotoxicity screening, and mechanistic validation (Cell Cycle/Apoptosis) to ensure reproducible data in drug discovery campaigns.

Technical Profile & Handling

Chemical Identity:

-

IUPAC Name: 5-bromo-3-(methylsulfanyl)-1H-indole

-

Molecular Formula: C9H8BrNS

-

Molecular Weight: 242.14 g/mol

-

Key Structural Features:

-

Indole Core: Privileged scaffold for DNA/protein binding.

-

5-Bromo Group: Bioisostere improving membrane permeability and target affinity (halogen bond donor).

-

3-Methylthio Group: Probes the "small-pocket" tolerance in enzymes (e.g., EGFR, Tubulin Colchicine site) compared to bulkier arylthio analogs.

-

Storage & Stability:

-

Solid State: Store at -20°C, desiccated, protected from light (sulfur compounds can be oxidation-sensitive).

-

Stock Solution: Stable in DMSO (up to 50 mM) for 1 month at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Preparation of Assay-Ready Solutions

Rationale: Hydrophobic indoles can precipitate in aqueous media, causing false negatives in potency assays.

-

Stock Preparation (10 mM):

-

Weigh 2.42 mg of 5-bromo-3-(methylthio)-1H-indole.

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex for 30 seconds until fully dissolved. Visually inspect for particulates.

-

-

Working Solutions:

-

Dilute the stock into serum-free culture media immediately prior to use.

-

Critical Step: Ensure final DMSO concentration in cell culture never exceeds 0.5% (v/v) to avoid solvent toxicity.

-

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Target Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung). Objective: Determine IC50 values to establish baseline potency.

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Treatment:

-

Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM).

-

Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Colchicine or Vinblastine, as 3-thioindoles often target tubulin).

-

-

Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

-

Readout:

-

Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Analysis: Calculate % Cell Viability =

. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine IC50.

Protocol C: Mechanistic Validation - Cell Cycle Analysis

Rationale: Indole-sulfides often act as Microtubule Destabilizing Agents (MDAs), causing arrest in the G2/M phase.

Workflow:

-

Synchronization: Starve cells (serum-free media) for 24 hours to synchronize in G0/G1 (optional but recommended for clear arrest signals).

-

Treatment: Treat cells with the compound at

and -

Fixation:

-

Harvest cells (trypsinize). Wash with PBS.

-

Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.

-

-

Staining:

-

Wash ethanol-fixed cells with PBS.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

-

Incubate 30 mins at 37°C in the dark.

-

-

Flow Cytometry: Acquire 10,000 events. Analyze histograms for DNA content.

-

Expected Outcome: If the compound acts as a tubulin inhibitor, a significant accumulation of cells in the G2/M phase (4N DNA content) will be observed compared to control.

-

Mechanistic Insight & Visualization

The 5-bromo-3-(methylthio)-1H-indole scaffold typically functions by binding to the Colchicine Binding Site of

Pathway Diagram: Indole-Mediated Mitotic Arrest